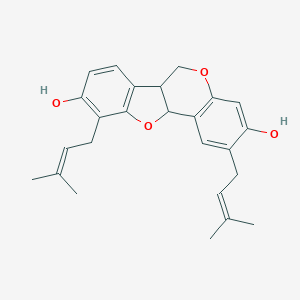
Erythrabyssin II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is isolated from the stem bark of the plant Erythrina crista-galli, which is part of the Leguminosae family . The compound has a molecular formula of C₂₅H₂₈O₄ and a molecular weight of 392.49 g/mol . Erythrabyssin II is known for its antimicrobial properties and is a subject of interest in various scientific research fields .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Erythrabyssin II is relatively complex and typically involves multiple steps of synthesis or extraction from natural materials . The synthetic routes may include chemical synthesis, separation, and purification techniques. Specific details on the synthetic routes are often proprietary and may vary depending on the desired purity and yield.
Industrial Production Methods: Industrial production of this compound generally involves the extraction from the stem bark of Erythrina crista-galli. The process includes drying the plant material, followed by solvent extraction using solvents such as hexane, ethyl acetate, and methanol . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .
化学反应分析
Types of Reactions: Erythrabyssin II undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under specific conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .
科学研究应用
Erythrabyssin II has a wide range of scientific research applications, including:
作用机制
The mechanism of action of Erythrabyssin II involves its interaction with microbial cell membranes, leading to disruption and inhibition of microbial growth . The compound targets specific molecular pathways in microorganisms, making it effective against a range of pathogens. The exact molecular targets and pathways are still under investigation, but its antimicrobial activity is well-documented .
相似化合物的比较
Erythrabyssin II is unique among pterocarpans due to its specific structural features and biological activity. Similar compounds include:
- Erythrabyssin A
- Erythrabyssin I
- Phaseollin
- Erycristagallin
- Erystagallin A
- Eryvarin D
These compounds share structural similarities but differ in their biological activities and specific applications . This compound stands out for its potent antimicrobial properties, making it a valuable compound for scientific research and potential therapeutic applications .
生物活性
Erythrabyssin II, a natural product derived from the stem bark of Erythrina crista-galli, has garnered attention for its significant biological activities, particularly its antibacterial properties. This article reviews various studies highlighting the compound's biological activity, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of pterocarpans, which are isoflavonoids characterized by a tetracyclic structure. The presence of specific functional groups, such as hydroxyl (-OH) and prenyl groups, significantly influences its biological activity. The lipophilicity imparted by these groups enhances its interaction with bacterial membranes, contributing to its antibacterial efficacy.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of this compound against various pathogens. A notable study reported the minimum inhibitory concentration (MIC) of this compound against Staphylococcus aureus and Mycobacterium smegmatis:
| Compound | MIC against S. aureus (µg/mL) | MIC against M. smegmatis (µg/mL) |
|---|---|---|
| This compound | 3.12 | 0.78 |
| Streptomycin | 50 | 1.25 |
This compound exhibited a MIC of 3.12 µg/mL against S. aureus, significantly lower than that of streptomycin, which had an MIC of 50 µg/mL . Furthermore, it demonstrated superior activity against M. smegmatis, with an MIC of 0.78 µg/mL compared to streptomycin's 1.25 µg/mL .
Structure-Activity Relationship (SAR)
The efficacy of this compound can be attributed to its structural characteristics. The following substitutions on the aromatic rings are crucial for its antibacterial activity:
- C-2 prenyl group : Enhances lipophilicity and membrane interaction.
- C-3 hydroxyl group : Potentially increases hydrogen bonding with bacterial targets.
- C-9 hydroxyl and C-10 prenyl substitutions : Favorable for antibacterial potency.
These findings suggest that modifications to the pterocarpan structure can lead to variations in biological activity, indicating a promising avenue for developing new antibacterial agents .
Case Studies and Research Findings
A comprehensive review highlighted the antibacterial effects of several pterocarpans from African Erythrina species, including this compound. The review emphasized the importance of structural variations in determining the biological activity of these compounds .
In another study focusing on ethnobotanical drug discovery, researchers screened various East African plants for antimicrobial properties and identified this compound as a potent candidate due to its significant antibacterial effects against common pathogens .
属性
CAS 编号 |
77263-06-0 |
|---|---|
分子式 |
C25H28O4 |
分子量 |
392.5 g/mol |
IUPAC 名称 |
(6aR,11aR)-2,10-bis(3-methylbut-2-enyl)-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromene-3,9-diol |
InChI |
InChI=1S/C25H28O4/c1-14(2)5-7-16-11-19-23(12-22(16)27)28-13-20-17-9-10-21(26)18(8-6-15(3)4)24(17)29-25(19)20/h5-6,9-12,20,25-27H,7-8,13H2,1-4H3/t20-,25-/m0/s1 |
InChI 键 |
LDKAMVCGTURXMH-CPJSRVTESA-N |
SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
手性 SMILES |
CC(=CCC1=CC2=C(C=C1O)OC[C@@H]3[C@H]2OC4=C3C=CC(=C4CC=C(C)C)O)C |
规范 SMILES |
CC(=CCC1=CC2=C(C=C1O)OCC3C2OC4=C3C=CC(=C4CC=C(C)C)O)C |
同义词 |
3,9-Dihydroxy-2,10-diprenylpterocarpan; 2-Prenylphaseollidin |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















